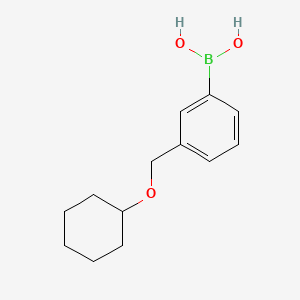

Acide (3-((cyclohexyloxy)méthyl)phényl)boronique

Vue d'ensemble

Description

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclohexyloxy methyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Applications De Recherche Scientifique

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.

Industry: The compound is used in the synthesis of advanced materials and polymers with unique properties.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid, like other boronic acids, is known to participate in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic acid acts as a nucleophile, transferring its organic group to palladium after the oxidative addition of an aryl halide to palladium .

Biochemical Pathways

Boronic acids are known to play a role in various biochemical processes, including glycosylation and phosphorylation .

Pharmacokinetics

Boronic acids, in general, are known to have good bioavailability due to their ability to form reversible covalent bonds with biological targets .

Result of Action

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis for the formation of biaryl compounds . These compounds have diverse applications in medicinal chemistry and materials science .

Action Environment

The action, efficacy, and stability of (3-((Cyclohexyloxy)methyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids, as they can undergo hydrolysis under acidic or basic conditions . Furthermore, the presence of diols can lead to the formation of boronate esters, affecting the reactivity of the boronic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Cyclohexyloxy)methyl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with cyclohexyloxy methyl halide under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid compound.

Industrial Production Methods

Industrial production of (3-((Cyclohexyloxy)methyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Cyclohexyl derivatives.

Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: A simpler boronic acid with a phenyl ring and boronic acid group.

(4-((Cyclohexyloxy)methyl)phenyl)boronic acid: A similar compound with the cyclohexyloxy methyl group in the para position.

(3-((Methoxy)methyl)phenyl)boronic acid: A compound with a methoxy methyl group instead of a cyclohexyloxy methyl group.

Uniqueness

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid is unique due to the presence of the cyclohexyloxy methyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.

Activité Biologique

(3-((Cyclohexyloxy)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in the scientific community due to its diverse biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C13H19BO3

- Molecular Weight : 234.1 g/mol

- CAS Number : 53211400

The biological activity of (3-((Cyclohexyloxy)methyl)phenyl)boronic acid can be attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biological molecules such as sugars and proteins, influencing their function.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Boronic acids can inhibit enzymes by binding to their active sites or allosteric sites, thereby altering their activity.

- Modulation of Signaling Pathways : The compound may affect signaling pathways by interacting with specific receptors or kinases.

Biological Activities

The compound has been studied for several biological activities:

- Antitumor Activity : Research indicates that boronic acids can inhibit cancer cell proliferation. For instance, studies have shown that certain boronic acid derivatives exhibit significant anti-proliferative effects on various cancer cell lines, including non-small cell lung cancer (NSCLC) .

- Anti-inflammatory Effects : Some studies suggest that boronic acids may possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production.

- Antibacterial Properties : Boronic acids have been investigated for their potential as antibacterial agents, particularly against resistant strains of bacteria.

Case Study 1: Anti-tumor Activity

A study evaluated the effect of (3-((Cyclohexyloxy)methyl)phenyl)boronic acid on NSCLC cell lines A549 and Colo699. The results demonstrated that treatment with this compound inhibited Mer phosphorylation at concentrations above 300 nM, leading to reduced colony formation in soft agar assays. This suggests a potential role in cancer therapy by targeting specific signaling pathways involved in tumor growth .

Case Study 2: Enzyme Inhibition

Research has shown that boronic acids can effectively inhibit proteasomal activity. A study reported that (3-((Cyclohexyloxy)methyl)phenyl)boronic acid displays potent inhibition against specific proteasome subunits, which could be leveraged for therapeutic purposes in diseases characterized by protein misfolding and aggregation .

Comparative Analysis

The following table summarizes the biological activities of (3-((Cyclohexyloxy)methyl)phenyl)boronic acid compared to other boronic acid derivatives:

| Compound Name | Antitumor Activity | Anti-inflammatory | Antibacterial |

|---|---|---|---|

| (3-((Cyclohexyloxy)methyl)phenyl)boronic acid | High | Moderate | Low |

| 4-Methylphenylboronic acid | Moderate | High | Moderate |

| Phenylboronic acid | Low | Moderate | High |

Propriétés

IUPAC Name |

[3-(cyclohexyloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h4-6,9,13,15-16H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXMWQGTMQLXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681336 | |

| Record name | {3-[(Cyclohexyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-64-1 | |

| Record name | Boronic acid, B-[3-[(cyclohexyloxy)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Cyclohexyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.